REACTION_CXSMILES
|
Br[CH:2]([CH3:10])[C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:11][C:12]([NH2:14])=[S:13]>>[NH2:14][C:12]1[S:13][C:2]([CH3:10])=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:11]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(=O)OCC)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C(=O)OCC)=O)C
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
The base was precipitated with 20% NH4OH (10 ml)
|
Type
|
DISSOLUTION
|
Details
|
redissolved with 1N HCl (100 ml)
|
Type
|
CUSTOM
|
Details
|
finally reprecipitated with 20% NH4OH
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
The crude product was then crystallized from 9:1 ethanol/water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |